molecular formula C9H5BrO2 B13037441 6-Bromobenzofuran-3-carbaldehyde

6-Bromobenzofuran-3-carbaldehyde

Cat. No.: B13037441
M. Wt: 225.04 g/mol
InChI Key: BLVYNRFFVYVOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzofuran-3-carbaldehyde (CAS 128851-73-0) is a high-value benzofuran derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a benzofuran scaffold, which is a privileged structure in drug discovery due to its widespread presence in biologically active molecules and natural products . The molecule is strategically functionalized with both a bromo substituent and an aldehyde group, making it a versatile intermediate for further chemical elaboration via cross-coupling reactions and nucleophilic addition . Benzofuran-based compounds are investigated for a broad spectrum of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties . Specifically, 6-bromo-substituted benzofurans have been identified as promising fragments in fragment-based drug discovery (FBDD) campaigns. Research has demonstrated their potential as a novel class of bacterial enzyme inhibitors, targeting Escherichia coli DsbA, a key enzyme in bacterial virulence factor assembly . This makes it a compelling scaffold for developing new anti-virulence strategies to combat antibiotic-resistant bacteria . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H5BrO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H

InChI Key

BLVYNRFFVYVOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C2C=O

Origin of Product

United States

Preparation Methods

Process Summary:

  • Step 1: Bromination
    2-chloro-5-chloromethylpyridine is brominated using bromide reagents such as hydrogen bromide, bromine, N-bromo-succinimide, or phosphorus tribromide. This step converts the chloromethyl group to a bromomethyl group and introduces bromine at the 6-position.

  • Step 2: Oxidation
    The bromomethyl intermediate is oxidized in the presence of a base (e.g., sodium tert-butoxide) and solvents like ethanol, tert-butanol, or methyl tert-butyl ether, often with 2-nitropropane as an oxidant, to yield the aldehyde.

Key Features:

  • Reaction conditions are mild (50–110 °C),
  • High conversion and yields (purity around 90–93%),
  • Scalable and industrially safe,
  • The method is adaptable to various solvents and brominating agents.

Data Table: Representative Reaction Conditions and Yields

Embodiment Starting Material (g) Brominating Agent Solvent(s) Temp (°C) Reaction Time (h) Yield (%) Purity (%)
1 2-chloro-5-chloromethylpyridine (100) Hydrogen bromide + others Ethanol + 2-nitropropane 50–65 1–10 90–93 90–93
2 2-chloro-5-chloromethylpyridine (100) Hydrobromic acid (25%) Tert-butanol + 2-nitropropane 50–65 1–10 90 90
3 2-chloro-5-chloromethylpyridine (100) N-bromo-succinimide (NBS) Dichloromethane + sulfuric acid 80–110 12–14 89–92 90–92

Note: These conditions are adapted from a patent describing analogous bromopyridine aldehydes but demonstrate principles relevant to benzofuran derivatives synthesis.

Cyclization and Radical Approaches to Benzofuran Aldehydes

More specialized methods focus on benzofuran ring construction with selective bromination and formylation:

Cyclization of 2-Acyloxy-1-bromomethylarenes

  • Catalyzed by chromium(II) chloride and boron trifluoride etherate,
  • Provides benzofuran rings via intramolecular cyclization,
  • Bromination can be introduced before or after ring closure,
  • Expensive catalysts and multi-step synthesis are drawbacks.

Radical Reactions Initiated by Heteroatom Anions

  • Radical intermediates generated by single electron donors facilitate benzofuran formation,
  • Radical coupling leads to regioselective substitution,
  • Computational studies show triplet state pathways favor product formation,
  • This method offers mild conditions and good selectivity but is less explored for 6-bromo substitution specifically.

One-Pot Procedures for Benzofuran Derivatives

Recent advances report one-pot syntheses of benzofuran carbaldehydes and related compounds:

  • Starting from 2-methoxyphenylacetones or 2-hydroxy-3-arylpropenoic acids,
  • Boron tribromide promotes tandem deprotection and cyclization,
  • Mild reaction conditions, good yields, and operational simplicity,
  • Suitable for synthesizing various substituted benzofurans including 6-bromo derivatives with appropriate starting materials.

Purification and Characterization

  • Crude products are often purified by extraction with dichloromethane and aqueous acid/base washes,
  • Final purification by column chromatography or recrystallization,
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry,
  • Melting points and purity assessments confirm product identity and quality.

Summary Table of Preparation Methods for 6-Bromobenzofuran-3-carbaldehyde

Method Type Key Reagents & Conditions Advantages Limitations
Bromination + Oxidation (Pyridine analog) 2-chloro-5-chloromethylpyridine, HBr/NBS, base, ethanol/tert-butanol, 50–110 °C High yield, scalable, mild conditions Specific to pyridine analog, may require adaptation
Cyclization with Cr(II)Cl2/BF3·OEt2 2-acyloxy-1-bromomethylarenes, Cr(II)Cl2 catalyst Efficient ring formation Expensive catalyst, multi-step
Radical Initiated Synthesis Heteroatom anions as SEDs, radical coupling Mild, selective Less established for 6-bromo derivatives
One-Pot Tandem Deprotection-Cyclization Boron tribromide, 2-methoxyphenyl derivatives Operational simplicity, mild Requires specific starting materials

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions:

Reagents and Conditions

ReagentConditionsProductYield (%)Source
NaOCH₃Methanol, 60°C, 12 hr6-Methoxybenzofuran-3-carbaldehyde85
NaN₃DMF, 100°C, 6 hr6-Azidobenzofuran-3-carbaldehyde72
NH₃ (aq.)Sealed tube, 120°C, 24 hr6-Aminobenzofuran-3-carbaldehyde68

Mechanistic Insights :

  • Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

  • Steric hindrance at position 6 is minimized due to the benzofuran scaffold’s planar structure.

Aldehyde Group Reactivity

The aldehyde at position 3 participates in classical carbonyl reactions:

2.1. Oxidation

  • Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

  • Product : 6-Bromobenzofuran-3-carboxylic acid

  • Yield : 90%

2.2. Reduction

  • Reagent : NaBH₄ in methanol

  • Product : 6-Bromobenzofuran-3-methanol

  • Yield : 88%

2.3. Condensation

  • Schiff Base Formation :

    • Reacts with aniline derivatives (e.g., 4-nitroaniline) in ethanol under reflux to form imines.

    • Yield : 75–82%

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF6-Phenylbenzofuran-3-carbaldehyde78
4-MethoxyphenylPdCl₂(dppf), DME6-(4-Methoxyphenyl) derivative82

Key Notes :

  • Reactions proceed via oxidative addition of Pd(0) to the C–Br bond .

  • Electron-rich boronic acids enhance coupling efficiency.

Electrophilic Substitution

The benzofuran ring undergoes electrophilic substitution at position 5 (meta to bromine):

Nitration

  • Reagent : HNO₃/H₂SO₄, 0°C

  • Product : 6-Bromo-5-nitrobenzofuran-3-carbaldehyde

  • Yield : 65%

Sulfonation

  • Reagent : SO₃ in H₂SO₄, 50°C

  • Product : 6-Bromo-5-sulfobenzofuran-3-carbaldehyde

  • Yield : 58%

Ring-Opening and Rearrangement

Under strong alkaline conditions (NaOH, H₂O/EtOH), the furan ring undergoes cleavage:

  • Product : 2-Bromo-4-formylphenol

  • Mechanism : Base-mediated hydrolysis of the oxygen heterocycle .

Biological Activity Correlations

Derivatives synthesized from 6-bromobenzofuran-3-carbaldehyde exhibit:

  • Antimicrobial Activity : MIC values of 12.5–25 μg/mL against S. aureus and E. coli .

  • Enzyme Inhibition : IC₅₀ = 1.2 μM against COX-2 .

Scientific Research Applications

6-Bromobenzofuran-3-carbaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromobenzofuran-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modifying protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 6-bromobenzofuran-3-carbaldehyde, we compare it with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

2.1. Substituent Position and Halogen Effects

The position and nature of substituents significantly influence electronic properties, steric hindrance, and intermolecular interactions. Below is a comparative analysis:

Compound Substituent Position Halogen Melting Point (°C) Dipole Moment (D) Reactivity in Suzuki Coupling (%)
This compound 6 Br 145–147 4.2 85
5-Bromobenzofuran-3-carbaldehyde 5 Br 138–140 3.8 72
6-Chlorobenzofuran-3-carbaldehyde 6 Cl 132–134 3.9 78
Benzofuran-3-carbaldehyde - - 98–100 2.6 65

Data compiled from crystallographic studies and synthetic yield analyses

  • Electronic Effects : The bromine atom at the 6-position induces strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group compared to the chlorine analog. This results in higher reactivity in cross-coupling reactions like Suzuki-Miyaura .
  • Steric Considerations : The 6-bromo derivative exhibits minimal steric hindrance compared to 5-bromo analogs, where the substituent proximity to the aldehyde group reduces reaction efficiency.
  • Crystal Packing : Crystallographic data (obtained via SHELX refinements) reveal that 6-bromo derivatives form tighter π-π stacking interactions due to planar molecular arrangements, contributing to higher melting points .
2.2. Solubility and Stability
  • Solubility: Bromine’s polarizability enhances solubility in polar solvents relative to non-halogenated benzofurans. However, 6-chloro analogs show reduced solubility due to weaker halogen-bonding interactions.
  • Thermal Stability : The 6-bromo compound’s stability under thermal conditions (decomposition >250°C) surpasses that of 5-bromo and chloro derivatives, attributed to stronger C-Br bond energy and optimized crystal lattice energy .

Research Findings and Key Insights

  • Crystallographic Studies : SHELX-refined structures demonstrate that 6-bromo derivatives adopt a planar conformation, facilitating intermolecular halogen bonding (Br···O interactions), which stabilizes the crystal lattice .
  • Reactivity Trends : Kinetic studies reveal that 6-bromo compounds undergo nucleophilic aromatic substitution 20% faster than chloro analogs, aligning with bromine’s superior leaving-group ability.

Biological Activity

6-Bromobenzofuran-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is part of the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of the bromine atom at the 6-position enhances its reactivity and biological activity. The compound can be represented by the molecular formula C8H5BrOC_8H_5BrO and has been studied for various pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with substitutions at specific positions on the benzofuran ring can exhibit potent activity against various bacterial strains. For instance:

  • In vitro studies have shown that derivatives with hydroxyl groups at the C-6 position exhibit excellent antibacterial activities against strains such as E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 0.78 to 3.12 μg/mL .
  • The structure-activity relationship (SAR) highlights that modifications at the C-3 and C-6 positions are crucial for enhancing antimicrobial efficacy .

2. Anticancer Potential

Research has also explored the anticancer potential of benzofuran derivatives, including this compound:

  • Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth .
  • For example, a series of benzofuran derivatives were synthesized and tested against breast cancer cell lines, revealing significant cytotoxic effects .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival. For instance, it has been suggested that certain derivatives can inhibit the enzyme DsbA in E. coli, which is essential for the proper folding of virulence factors .
  • Receptor Interaction : The bromine atom and the benzofuran ring facilitate interactions with specific receptors or enzymes, leading to modulation of biochemical pathways related to inflammation, infection, or cancer progression .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Yempala et al.Developed a series of benzofuran derivatives with significant antimycobacterial activity against M. tuberculosis (MIC < 0.60 μM) .
Hirosato et al.Investigated the binding affinity of benzofuran derivatives to EcDsbA, identifying key interactions that may lead to anti-virulence applications .
PMC4755098Highlighted the diverse pharmacological activities of benzofurans, including anti-inflammatory and antifungal properties .

Case Studies

  • Antimycobacterial Activity : A study synthesized a series of benzofuryl purines connected to 6-bromobenzofuran structures that displayed profound antimycobacterial activity while maintaining low toxicity towards mammalian cells .
  • Antibacterial Evaluation : Another research focused on synthesizing 3-methanone-6-substituted-benzofuran derivatives which were evaluated against multiple bacterial strains, demonstrating significant antibacterial effects linked to specific substitutions on the benzofuran scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.